molecular formula C15H27N3O3 B1463367 Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate CAS No. 899806-31-6

Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate

Cat. No.: B1463367
CAS No.: 899806-31-6
M. Wt: 297.39 g/mol
InChI Key: VEADDTRQRUBZFU-UHFFFAOYSA-N
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Description

Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C15H27N3O3 and its molecular weight is 297.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Research by Baillargeon et al. (2014) investigated the hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners. The study highlighted the orientation of the carbamate and amide groups, indicating an electric dipole moment influenced by these interactions, which could have implications for molecular design in medicinal chemistry Baillargeon et al., 2014.

Synthesis of Biologically Active Compounds

Kong et al. (2016) described the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of crizotinib, a drug used for treating certain cancers Kong et al., 2016.

Drug Development Intermediates

Chung et al. (2006) reported on the synthesis of a p38 MAP kinase inhibitor, showcasing the application of tert-butylpiperidinyl intermediates in developing treatments for conditions like rheumatoid arthritis and psoriasis Chung et al., 2006.

One-Pot Synthesis of N-Heterocyclic Compounds

Matsumura et al. (2000) demonstrated a one-pot synthesis approach for N-heterocyclic compounds utilizing tert-butylthio and cyclopropenethione derivatives, illustrating the versatility of tert-butyl carbamate derivatives in organic synthesis Matsumura et al., 2000.

Enabling Chemistry for Novel Drug Synthesis

Further research into the synthesis of tert-butyl carbamate derivatives and their application in drug development has been demonstrated by Geng Min (2010), who outlined a cost-efficient and environmentally friendly process for synthesizing important drug intermediates Geng Min, 2010.

Biochemical Analysis

Biochemical Properties

Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes .

Properties

IUPAC Name

tert-butyl N-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-13(19)16-12-6-10-18(11-7-12)14(20)17-8-4-5-9-17/h12H,4-11H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEADDTRQRUBZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Pyrrolidine carbonylchloride (1.10 g, 9.99 mmol) was dissolved in 400 ml if dichloromethane under N2. (Tert-butoxy)-N-(4-piperidyl)carboxamide (2.0 g, 9.99 mmol) and triethyl amine (1.40 mL, 9.99 mmol) were added and the reaction mixture was stirred for three days. The reaction was quenched with sat. NaHCO3 solution and extracted with dichlorormethane. The combined organic phases were dried over MgSO4 and the solvent evaporated to give the product as a white solid. (2.63 g, 8.84 mmol, 89%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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